N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide
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Overview
Description
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the diazole ring, and an acetamide group attached to the nitrogen atom of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with N-methylacetamide in the presence of a suitable catalyst. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar structural features and biological activities.
Benzothiazole: Shares the benzene and diazole ring structure but contains a sulfur atom instead of nitrogen.
Indole: Contains a benzene ring fused to a pyrrole ring, exhibiting diverse biological activities.
Uniqueness
N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H19N3O/c1-14(22)20(2)13-18-19-16-10-6-7-11-17(16)21(18)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
QTBSTPTVJDWIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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